1,3,5-トリ-O-アセチル-2-デオキシ-D-エリトロ-ペントフラノース

概要

説明

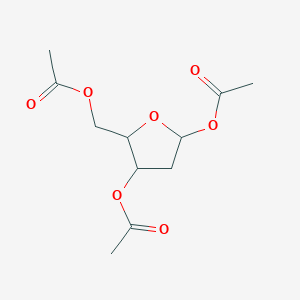

1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose is a derivative of deoxyribose, a sugar molecule that is a key component of DNA. This compound is characterized by the presence of three acetyl groups attached to the hydroxyl groups at positions 1, 3, and 5 of the deoxyribose molecule. It is commonly used in organic synthesis and as an intermediate in the preparation of various biologically active molecules .

科学的研究の応用

1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of nucleoside analogs and other complex molecules.

Biology: Employed in the study of DNA and RNA structures and functions.

Medicine: Utilized in the development of antiviral and anticancer drugs.

Industry: Applied in the production of fine chemicals and pharmaceuticals.

作用機序

1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose, also known as (4S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,4-diyl diacetate, is a deoxygenated furanose (pentofuranose) with acetyl groups at the 3 and 5 positions . This compound plays a key role in the synthesis of carbohydrates and is often used as an important intermediate in organic synthesis .

Target of Action

It’s known that this type of sugar exists in the form of deoxyribose in dna . It’s used to develop nucleoside analogs, glycopeptides, glycolipids, and other bioactive compounds .

Mode of Action

It’s known that this compound is an important component in the synthesis of various biologically relevant molecules .

Biochemical Pathways

Given its role in the synthesis of various biologically relevant molecules, it can be inferred that it may influence multiple biochemical pathways .

Pharmacokinetics

It’s known that the compound is a white to off-white powder , suggesting that it may be administered orally or intravenously

Result of Action

Given its role in the synthesis of various biologically relevant molecules, it can be inferred that it may have multiple effects at the molecular and cellular levels .

Action Environment

The compound should be stored at 0-8°C . It’s known that the compound is a white to off-white powder , suggesting that it may be sensitive to light, moisture, and temperature. These environmental factors could influence the compound’s action, efficacy, and stability .

生化学分析

Biochemical Properties

It is known that this type of sugar exists in the form of deoxyribose in DNA . It is used in the development of nucleoside analogs, glycopeptides, glycolipids, and other bioactive compounds .

Cellular Effects

Given its role in the synthesis of various bio-related molecules, it can be inferred that it may have significant effects on various types of cells and cellular processes .

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound is chemically stable and can be easily synthesized in the laboratory .

Metabolic Pathways

Given its role in the synthesis of various bio-related molecules, it is likely to be involved in several metabolic pathways .

Transport and Distribution

Given its role in the synthesis of various bio-related molecules, it is likely to interact with various transporters or binding proteins .

Subcellular Localization

Given its role in the synthesis of various bio-related molecules, it is likely to be localized to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions

1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose can be synthesized from D-ribose through a series of chemical reactions. The process typically involves the following steps:

Ketalization: D-ribose is first converted into a ketal derivative.

Esterification: The ketal derivative is then esterified using acetic anhydride and pyridine to introduce the acetyl groups.

Reduction: The esterified product undergoes reduction to remove the ketal protecting group.

Hydrolysis and Acetylation: Finally, the product is hydrolyzed and acetylated to yield 1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose.

Industrial Production Methods

In industrial settings, the production of 1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow processes can enhance the efficiency and yield of the compound .

化学反応の分析

Types of Reactions

1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2-deoxy-D-erythro-pentofuranose.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Reagents like alcohols or amines in the presence of catalysts.

Major Products Formed

Hydrolysis: 2-deoxy-D-erythro-pentofuranose.

Oxidation: Corresponding carboxylic acids.

Substitution: Various substituted derivatives depending on the reagents used.

類似化合物との比較

1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose can be compared with other acetylated sugars and deoxyribose derivatives:

1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose: Similar structure but different acetylation pattern.

1,3,5-Tri-O-acetyl-2-deoxy-D-ribose: Another acetylated deoxyribose derivative with similar properties.

2-Deoxy-D-ribose: The non-acetylated form, which is a fundamental component of DNA.

These comparisons highlight the unique acetylation pattern of 1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose, which influences its reactivity and applications in various fields.

生物活性

1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose (CAS: 4594-52-9) is a modified sugar that plays a significant role in biochemical research and pharmaceutical applications. This compound is a derivative of D-ribose, with three acetyl groups replacing hydroxyl groups, enhancing its stability and solubility. Its biological activities include anti-cancer, anti-inflammatory, and antiviral properties, making it a valuable building block in the synthesis of nucleoside analogs and other biologically active compounds.

1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose has the molecular formula CHO and a molecular weight of 260.24 g/mol. The synthesis typically involves the acetylation of D-ribose using acetic anhydride in the presence of pyridine:

This reaction can be monitored using various analytical techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) to confirm the structure and purity of the product .

Anticancer Properties

Research indicates that 1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, studies have demonstrated that derivatives of this compound can effectively target cancer cells while sparing normal cells, highlighting its potential for therapeutic applications .

Antiviral Activity

The compound also shows promise as an antiviral agent. Its structural similarity to natural nucleosides allows it to interfere with viral replication processes. Specifically, it has been utilized in the synthesis of nucleoside analogs that exhibit activity against viruses such as HIV and hepatitis C . These analogs can mimic the natural substrates required for viral RNA synthesis, thereby inhibiting viral propagation.

Anti-inflammatory Effects

In addition to its anticancer and antiviral properties, 1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose has demonstrated anti-inflammatory effects. It appears to modulate immune responses by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory pathways. This activity suggests potential applications in treating inflammatory diseases .

Applications in Research

1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose serves as a crucial precursor in the development of various nucleoside analogs used in therapeutic applications. Its ability to form complexes with enzymes makes it a valuable tool for studying enzyme kinetics and substrate specificity. Furthermore, it is employed in glycoscience research to explore the biological roles of sugars and their derivatives.

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effects of 1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose derivatives on breast cancer cell lines. The results indicated that specific modifications enhanced cytotoxicity against MCF-7 cells while maintaining low toxicity towards normal fibroblasts. This selectivity underscores its potential as a targeted cancer therapy .

Case Study 2: Antiviral Mechanism

In another study focusing on hepatitis C virus (HCV), researchers synthesized a series of nucleoside analogs derived from 1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose. These compounds were shown to inhibit HCV replication in vitro by interfering with viral RNA polymerase activity. The findings highlight the compound's utility in developing new antiviral therapies.

Comparative Analysis

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| D-Ribose | Natural sugar | Essential for energy metabolism |

| 2-Deoxy-D-ribose | Lacks hydroxyl at position 2 | Precursor for nucleotides |

| 1,3,5-Tri-O-benzoyl-D-ribofuranose | Benzoyl groups instead of acetyl | Different solubility profile |

| 1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose | Three acetyl groups | Enhanced stability and solubility |

The presence of multiple acetyl groups not only enhances solubility but also improves the compound's stability compared to its natural counterparts like D-ribose and 2-deoxy-D-ribose. This characteristic is particularly beneficial for synthetic applications within biochemistry and pharmaceuticals.

特性

IUPAC Name |

(3,5-diacetyloxyoxolan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O7/c1-6(12)15-5-10-9(16-7(2)13)4-11(18-10)17-8(3)14/h9-11H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGMBTAACMQRSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(CC(O1)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963465 | |

| Record name | 1,3,5-Tri-O-acetyl-2-deoxypentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4594-52-9 | |

| Record name | NSC138278 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Tri-O-acetyl-2-deoxypentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。